molecular formula C4H10N2O4 B12425801 L-Asparagine-13C4,15N2,d3 (monohydrate)

L-Asparagine-13C4,15N2,d3 (monohydrate)

Cat. No.: B12425801
M. Wt: 159.11 g/mol
InChI Key: RBMGJIZCEWRQES-DIWHROOWSA-N
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Description

L-Asparagine-13C4,15N2,d3 (monohydrate) is a labeled form of L-Asparagine, a non-essential amino acid. This compound is marked with stable isotopes of carbon (13C), nitrogen (15N), and deuterium (d3), making it valuable for various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparagine-13C4,15N2,d3 (monohydrate) involves the incorporation of stable isotopes into the L-Asparagine molecule. This process typically includes the use of labeled precursors and specific reaction conditions to ensure the incorporation of 13C, 15N, and deuterium into the desired positions of the molecule .

Industrial Production Methods

Industrial production of L-Asparagine-13C4,15N2,d3 (monohydrate) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Asparagine-13C4,15N2,d3 (monohydrate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Asparagine-13C4,15N2,d3 (monohydrate) may yield aspartic acid derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

L-Asparagine-13C4,15N2,d3 (monohydrate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of L-Asparagine-13C4,15N2,d3 (monohydrate) involves its incorporation into metabolic pathways where it acts similarly to natural L-Asparagine. The labeled isotopes allow researchers to track its movement and transformation within biological systems. This compound targets various molecular pathways involved in amino acid metabolism, protein synthesis, and cellular signaling .

Comparison with Similar Compounds

L-Asparagine-13C4,15N2,d3 (monohydrate) is unique due to its stable isotope labeling, which distinguishes it from other forms of L-Asparagine. Similar compounds include:

    L-Asparagine-13C4,15N2: Labeled with 13C and 15N but not deuterium.

    L-Asparagine-13C4: Labeled only with 13C.

    L-Asparagine-15N2: Labeled only with 15N.

    L-Asparagine-d3: Labeled only with deuterium

These similar compounds are used in various research applications but may not provide the same level of detailed information as L-Asparagine-13C4,15N2,d3 (monohydrate) due to the absence of one or more isotopic labels.

Properties

Molecular Formula

C4H10N2O4

Molecular Weight

159.11 g/mol

IUPAC Name

(2S)-2,4-bis(15N)(azanyl)-2,3,3-trideuterio-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate

InChI

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1D2,2+1D,3+1,4+1,5+1,6+1;

InChI Key

RBMGJIZCEWRQES-DIWHROOWSA-N

Isomeric SMILES

[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C](=O)[15NH2])[15NH2].O

Canonical SMILES

C(C(C(=O)O)N)C(=O)N.O

Origin of Product

United States

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